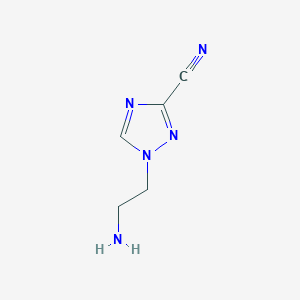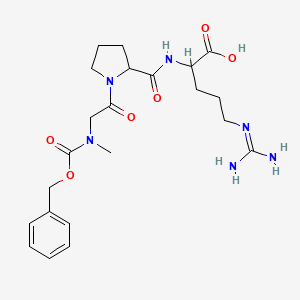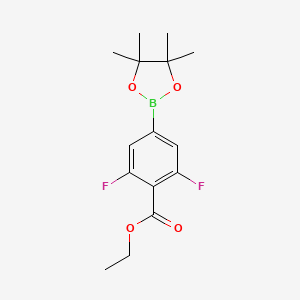![molecular formula C17H19NO2 B12101528 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene is a synthetic organic compound with the molecular formula C17H19NO2. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxy group and a methoxybenzene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Methoxylation: The methoxy group is added through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene: Lacks the (2S) configuration, which may affect its biological activity.
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, altering its chemical properties.
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-hydroxybenzene: Has a hydroxy group, which can influence its reactivity and interactions.
Uniqueness
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2S) configuration may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-[3-(4-methoxyphenoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C17H19NO2/c1-19-14-7-9-15(10-8-14)20-16-5-2-4-13(12-16)17-6-3-11-18-17/h2,4-5,7-10,12,17-18H,3,6,11H2,1H3 |
InChIキー |
QBKHODOJSMKLOV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid](/img/structure/B12101454.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)





